
N-Boc-1-fluoro-4-methyl-2-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-1-fluoro-4-methyl-2-pentanamine, also known as tert-butyl N-(1-fluoro-4-methylpentan-2-yl)carbamate, is a research chemical with the molecular formula C11H22FNO2 and a molecular weight of 219.30 g/mol. This compound is used as a building block in organic synthesis and has applications in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-fluoro-4-methyl-2-pentanamine typically involves the reaction of 1-fluoro-4-methyl-2-pentanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-1-fluoro-4-methyl-2-pentanamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Deprotection Reactions: The major product is 1-fluoro-4-methyl-2-pentanamine.
Wissenschaftliche Forschungsanwendungen
N-Boc-1-fluoro-4-methyl-2-pentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Boc-1-fluoro-4-methyl-2-pentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The Boc protecting group provides stability during synthetic transformations and can be removed to reveal the active amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Boc-1-fluoro-2-pentanamine
- N-Boc-1-fluoro-3-methyl-2-pentanamine
- N-Boc-1-fluoro-4-ethyl-2-pentanamine
Uniqueness
N-Boc-1-fluoro-4-methyl-2-pentanamine is unique due to the presence of both a fluorine atom and a Boc protecting group, which confer specific chemical properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, while the Boc group allows for selective deprotection under mild conditions .
Eigenschaften
Molekularformel |
C11H22FNO2 |
|---|---|
Molekulargewicht |
219.30 g/mol |
IUPAC-Name |
tert-butyl N-(1-fluoro-4-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C11H22FNO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14) |
InChI-Schlüssel |
WWGUKQNOFOYFEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CF)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


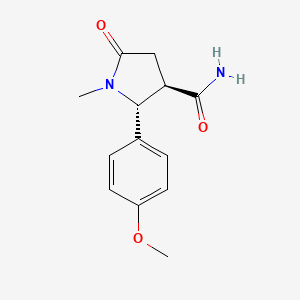
![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)
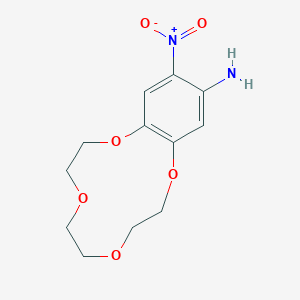
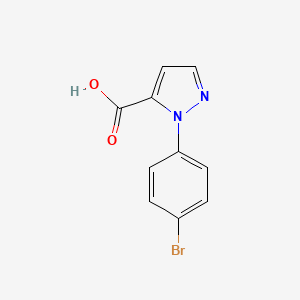
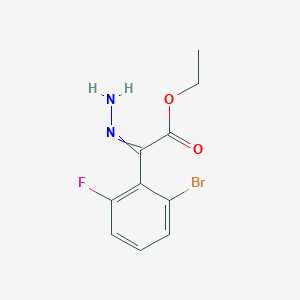


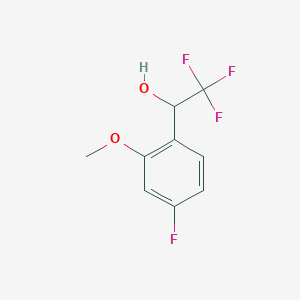
![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)

![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)
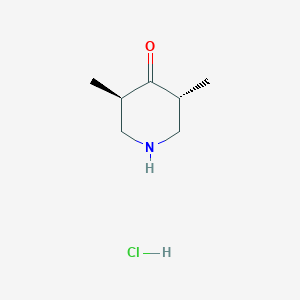
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)
